N-(2-fluorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-10-6-7-21-13(8-10)19-15(20-16(21)23)24-9-14(22)18-12-5-3-2-4-11(12)17/h2-8H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYJJFBXNNNFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrido[1,2-a][1,3,5]triazin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorinated aromatic compound is introduced.
Attachment of the sulfanylacetamide group: This can be done through a thiolation reaction followed by amidation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohol.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (Cl2, Br2), nitric acid.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation as a potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may:
Bind to specific proteins or enzymes: Inhibiting or activating their function.
Interact with DNA or RNA: Affecting gene expression.
Modulate signaling pathways: Influencing cellular processes.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrido-triazinone vs. Triazolo-pyrimidine (Flumetsulam): The target compound’s pyrido-triazinone core differs from flumetsulam’s triazolo-pyrimidine system (N-(2,6-difluorophenyl)-5-methyl-triazolo[1,5-a]pyrimidine-2-sulfonamide) .
Sulfanyl vs. Sulfonamide Linkages :
The sulfanyl (-S-) bridge in the target compound contrasts with sulfonamide (-SO₂-NH-) groups in flumetsulam . Sulfanyl linkages are less polar, which could improve membrane permeability but reduce solubility in aqueous environments.
Substituent Effects
Fluorophenyl vs. Chloronitrophenyl :
The 2-fluorophenyl group in the target compound differs from the 4-chloro-2-nitrophenyl substituent in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide . Fluorine’s electronegativity may enhance metabolic stability compared to nitro groups, which are prone to reduction.- Methyl Substitution: The 8-methyl group on the pyrido-triazinone core parallels the methyl substituent in oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) . Methyl groups typically increase lipophilicity and may influence steric interactions in target binding.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural formula.
Biological Activity
N-(2-fluorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a fluorophenyl group linked to a pyrido[1,2-a][1,3,5]triazin moiety via a sulfanylacetamide functional group. The molecular formula is with a molecular weight of approximately 344.36 g/mol. Its unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃FN₄O₂S |
| Molecular Weight | 344.36 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives of pyrido[1,2-a][1,3,5]triazin have shown significant activity against various bacterial strains. In vitro tests demonstrated that these compounds exhibited potent antimicrobial effects compared to standard drugs like chloramphenicol and mancozeb .
Case Study: Antimicrobial Efficacy
In a comparative study involving several synthesized derivatives of pyrido[1,2-a][1,3,5]triazin:
- Test Organisms : Xanthomonas axonopodis and Ralstonia solanacearum (bacteria), Alternaria solani and Fusarium solani (fungi).
- Results : Compounds similar to this compound demonstrated significant antibacterial and antifungal activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.
Cytotoxic Effects
The cytotoxic activity of this compound has been evaluated against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.
Research Findings
A study assessing the cytotoxicity of this compound on human cancer cell lines revealed:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values in the micromolar range across all tested cell lines, indicating substantial cytotoxic effects.
Enzymatic Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has indicated that derivatives containing the pyrido[1,2-a][1,3,5]triazin scaffold can inhibit various enzymes linked to disease processes.
Case Study: Enzyme Inhibition
In a study focusing on enzyme inhibition:
- Target Enzymes : α-glucosidase and MAO (Monoamine Oxidase).
- Results : Compounds demonstrated significant inhibition rates compared to control substances. The presence of the sulfanylacetamide moiety appears to enhance binding affinity to the target enzymes.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-(2-fluorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrido-triazinone core via condensation of aminopyridine derivatives with carbonyl reagents under reflux conditions.
- Step 2 : Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF or THF) and bases like NaH or K₂CO₃ to deprotonate the thiol group.
- Step 3 : Fluorophenyl coupling using palladium catalysts (e.g., Pd(PPh₃)₄) in a Suzuki-Miyaura reaction.
Critical parameters include temperature control (60–100°C), inert atmosphere (N₂/Ar), and chromatographic purification (silica gel, ethyl acetate/hexane) to isolate the final product .
Q. Which analytical techniques are most effective for characterizing this compound, and how should they be optimized?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ for solubility. ¹H and ¹³C NMR should confirm the fluorophenyl and pyrido-triazinone moieties. For ambiguous peaks, 2D NMR (HSQC, HMBC) resolves connectivity .
- HPLC : Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%). Adjust flow rates (1.0–1.5 mL/min) to resolve closely eluting impurities .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments, with calibration using sodium formate clusters .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Methodological Answer :
- Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) and ethanol, based on structural analogs. Pre-screen solubility for in vitro assays to avoid precipitation .
- Stability : Monitor degradation under UV light and varying pH (4–9) via accelerated stability studies. Store at –20°C in desiccated conditions .
- Molecular Weight : Estimated at ~400 g/mol (analog-based calculation), critical for dosing in biological studies .
Q. How can researchers conduct initial biological activity screening for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with pyrido-triazinone-binding domains (e.g., tyrosine kinases) based on structural similarity to triazole-containing compounds .
- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., ADP-Glo™ Kinase Assay) at 1–100 µM concentrations. Include positive controls (e.g., staurosporine) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Validate with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- QSAR Analysis : Correlate substituent effects (e.g., fluorine position) with activity using Hammett σ constants and MLR (multiple linear regression) models .
Q. How should researchers address inconsistencies in synthetic yields across batches?
- Methodological Answer :
- Troubleshooting :
- By-Product Analysis : Use LC-MS to identify side products (e.g., over-alkylation). Adjust stoichiometry of thiol reagents to minimize disulfide formation.
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) to improve coupling efficiency .
- Process Automation : Implement flow chemistry for precise control of reaction time and temperature .
Q. What strategies resolve conflicting bioactivity data between enzymatic and cell-based assays?
- Methodological Answer :
- Permeability Testing : Use Caco-2 cell monolayers to evaluate membrane penetration. Low permeability may explain reduced cellular efficacy despite strong enzymatic inhibition.
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) to identify inactive metabolites that diminish activity in cell assays .
Q. How can crystallography (e.g., SHELX software) determine the compound’s 3D structure?
- Methodological Answer :
- Crystallization : Screen solvent systems (e.g., DMSO/water) using vapor diffusion. Optimize crystal growth at 4°C.
- Refinement : Use SHELXL for high-resolution data (<1.0 Å). Apply TWIN commands if crystals exhibit twinning. Validate hydrogen bonding and π-stacking interactions via Coot .
Q. What methodologies assess the compound’s metabolic stability and toxicity profile?
- Methodological Answer :
- In Vitro Metabolism : Incubate with hepatocytes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎).
- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells at 10–100 µM. Correlate IC₅₀ values with therapeutic indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
